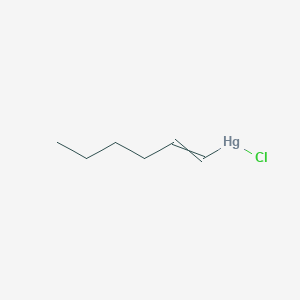

Chloro(hex-1-EN-1-YL)mercury

Description

Properties

CAS No. |

50874-36-7 |

|---|---|

Molecular Formula |

C6H11ClHg |

Molecular Weight |

319.19 g/mol |

IUPAC Name |

chloro(hex-1-enyl)mercury |

InChI |

InChI=1S/C6H11.ClH.Hg/c1-3-5-6-4-2;;/h1,3H,4-6H2,2H3;1H;/q;;+1/p-1 |

InChI Key |

DRRFFEGVZDOHIR-UHFFFAOYSA-M |

Canonical SMILES |

CCCCC=C[Hg]Cl |

Origin of Product |

United States |

Synthetic Methodologies for Chloro Hex 1 En 1 Yl Mercury

Direct Mercuration Strategies

Direct mercuration involves the addition of a mercury(II) salt across a carbon-carbon triple bond. This method is a fundamental route for the synthesis of vinylmercury compounds.

Electrophilic Mercuration of Terminal Alkynes to Vinylmercury Halides

The reaction of terminal alkynes, such as hex-1-yne, with mercury(II) halides represents a direct method for the formation of vinylmercury halides. wikipedia.org This process, often referred to as oxymercuration when conducted in the presence of water, involves the electrophilic addition of the Hg²⁺ ion to the alkyne. wikipedia.orglibretexts.orglibretexts.org The mercuric ion adds to the triple bond, forming a vinylmercury intermediate. libretexts.org For terminal alkynes, this addition typically follows Markovnikov's rule, where the mercury atom attaches to the terminal carbon. libretexts.org The initial product is often an enol, which then tautomerizes to a more stable ketone; however, under specific conditions, the vinylmercury halide can be isolated. libretexts.orgyoutube.commasterorganicchemistry.com

The general reaction for the mercuration of an alkyne can be represented as: RC≡CH + HgX₂ → R(XHg)C=CHX

In the context of synthesizing Chloro(hex-1-en-1-yl)mercury, hex-1-yne would be the logical starting material, reacting with mercuric chloride (HgCl₂). The reaction is facilitated by the electrophilicity of the mercury(II) salt. libretexts.org

Stereoselective Formation of Vinyl-Mercury Bonds (E/Z Isomerism)

Achieving stereoselectivity in the formation of the vinyl-mercury bond is critical, and various methods have been developed to control the E/Z isomerism of the resulting alkene. A prominent strategy is the hydroboration-mercuration of terminal alkynes. wikipedia.orgconnectedpapers.com This two-step process offers high stereospecificity.

First, the terminal alkyne undergoes hydroboration, which is a syn-addition of a borane (B79455) (like BH₃ or a bulkier derivative such as disiamylborane) across the triple bond. youtube.comwikipedia.orgresearchgate.net This step is anti-Markovnikov, with the boron atom adding to the terminal carbon. youtube.comwikipedia.org The resulting vinylborane (B8500763) has a defined stereochemistry where the hydrogen and boron are cis to each other.

The subsequent step is a transmetalation reaction where the vinylborane is treated with a mercury(II) salt. This mercury-for-boron replacement occurs with retention of the vinyl group's configuration. This sequence provides a reliable method to produce a specific stereoisomer of the vinylmercury halide. researchgate.net

| Step | Reagent | Selectivity | Intermediate/Product |

| 1. Hydroboration | Borane (e.g., disiamylborane) | Syn-addition, Anti-Markovnikov | (E)-Hex-1-en-1-ylborane |

| 2. Mercuration | Mercuric Chloride (HgCl₂) | Retention of configuration | (E)-Chloro(hex-1-en-1-yl)mercury |

Transmetalation Reactions for Carbon-Mercury Bond Formation

Transmetalation is a versatile and widely used method in organometallic chemistry for creating carbon-mercury bonds. wikipedia.org It involves the transfer of an organic group from a more electropositive metal to mercury, which is more electronegative. wikipedia.org This approach is often favored for its generality and the ability to use a wide variety of pre-formed organometallic reagents. thieme-connect.de

From Organolithium and Organomagnesium Reagents to this compound

Organolithium and organomagnesium (Grignard) reagents are powerful nucleophiles and are commonly used in transmetalation reactions to form organomercury compounds. wikipedia.orgnptel.ac.in The synthesis would involve the prior formation of a hex-1-en-1-yl lithium or a hex-1-en-1-yl magnesium halide (a vinyl Grignard reagent). wikipedia.orgbyjus.com

The vinyl Grignard reagent, for instance, can be prepared from the corresponding vinyl halide. This organomagnesium compound then reacts with a mercury(II) halide, such as mercuric chloride, to yield the desired vinylmercury compound through a metal-exchange process. nptel.ac.in A similar pathway exists for organolithium compounds. nptel.ac.in

Reaction Scheme:

CH₃(CH₂)₃CH=CHBr + Mg → CH₃(CH₂)₃CH=CHMgBr

CH₃(CH₂)₃CH=CHMgBr + HgCl₂ → CH₃(CH₂)₃CH=CHHgCl + MgBrCl

This method is effective because the high reactivity of organolithium and Grignard reagents facilitates the transfer of the vinyl group to the less reactive mercury center. nptel.ac.in

Interconversion from Organoboron, Organotin, and Organosilicon Precursors

Besides the highly reactive organolithium and organomagnesium compounds, other organometallic precursors can be used for transmetalation to mercury. thieme-connect.de

Organoboron Precursors: As mentioned in the stereoselective synthesis (Section 2.1.2), vinylboranes are excellent precursors for vinylmercury compounds. The hydroboration of hex-1-yne provides a vinylborane intermediate that readily undergoes mercuration with retention of stereochemistry. connectedpapers.comuni-tuebingen.de

Organotin and Organosilicon Precursors: Vinylstannanes (organotin) and vinylsilanes (organosilicon) can also serve as precursors for vinylmercury compounds. thieme-connect.defiveable.me These reagents are generally less reactive than their lithium or magnesium counterparts, which can be an advantage in the presence of sensitive functional groups. The transmetalation reaction with a mercury(II) salt, like mercuric chloride, proceeds to transfer the vinyl group to mercury, driven by the formation of a stable tin or silicon halide. thieme-connect.de

| Precursor Type | General Formula | Reactant | Product |

| Organoboron | R-BY₂ | HgCl₂ | R-HgCl |

| Organotin | R-SnR'₃ | HgCl₂ | R-HgCl |

| Organosilicon | R-SiR'₃ | HgCl₂ | R-HgCl |

| R represents the hex-1-en-1-yl group |

Halogen-Exchange Reactions and Related Transformations

Once an organomercury halide is formed, the halide itself can be exchanged for another. This is particularly useful if a specific chloro, bromo, or iodo derivative is required and the initial synthesis yielded a different halide. For instance, if (hex-1-en-1-yl)mercury iodide were synthesized, it could be converted to this compound.

These halogen-exchange reactions can be facilitated by the use of cuprous halides (e.g., CuCl). cdnsciencepub.com The mechanism is thought to be a ligand exchange process, and these reactions are known to proceed with retention of the vinyl group's configuration. cdnsciencepub.com This allows for the clean conversion of one vinylmercury halide to another without altering the stereochemistry of the carbon-carbon double bond. cdnsciencepub.com

Synthesis via Decarboxylative Halogenation Precursors or Intermediates

The Hunsdiecker reaction and its modifications provide a pathway for the synthesis of organohalides from carboxylic acids. A variation of this, the Cristol-Firth modification, utilizes mercuric oxide and the carboxylic acid to form a mercury(II) carboxylate, which then undergoes thermal decomposition in the presence of a halogen source.

For the synthesis of this compound, a potential precursor would be mercury(II) bis(hept-2-enoate). The synthesis would proceed via the formation of the mercury carboxylate from hept-2-enoic acid and a mercury(II) salt, such as mercuric oxide or mercuric acetate (B1210297). This intermediate would then be subjected to a halogen source to induce decarboxylation and the formation of the desired vinylmercuric chloride. The reaction's success is often dependent on the solvent and the specific halogenating agent used.

A general representation of this process involves the reaction of a mercuric carboxylate with a halogen. In a related context, the reaction of mercury(II) acetate with α,β-unsaturated acids in the presence of sodium chloride has been shown to yield the corresponding α-chloromercuri-alkene.

Table 1: Hypothetical Reaction Parameters for Decarboxylative Halogenation

| Parameter | Value |

| Precursor | Mercury(II) bis(hept-2-enoate) |

| Halogen Source | Mercuric Chloride (HgCl₂) |

| Solvent | Acetonitrile |

| Temperature | Reflux |

| Product | This compound |

Direct Halogen Exchange at the Mercury Center

Another viable synthetic route to this compound involves the direct exchange of a different halide or another anionic ligand at the mercury center of a pre-existing organomercurial. This method is advantageous when other organomercurials, such as the corresponding bromide or iodide, are more readily accessible.

The synthesis can be accomplished by treating a compound like Bromo(hex-1-en-1-yl)mercury or Iodo(hex-1-en-1-yl)mercury with a chloride salt, typically in a polar solvent to facilitate the salt metathesis reaction. The choice of chloride source is critical, with silver chloride sometimes being employed to drive the reaction to completion through the precipitation of the less soluble silver halide.

The general principle of this exchange is governed by the relative bond strengths and lattice energies of the involved salts. The greater stability of the newly formed inorganic salt can be a significant driving force for the reaction.

Table 2: Halogen Exchange Reaction Examples

| Starting Material | Reagent | Solvent | Product |

| Bromo(hex-1-en-1-yl)mercury | Silver Chloride (AgCl) | Ethanol | This compound |

| Iodo(hex-1-en-1-yl)mercury | Sodium Chloride (NaCl) | Acetone | This compound |

| (Hex-1-en-1-yl)mercuric Acetate | Hydrochloric Acid (HCl) | Diethyl Ether | This compound |

Olefin Functionalization for Precursor Synthesis

The synthesis of this compound is intrinsically linked to the availability of appropriately functionalized hex-1-ene precursors. Modern organic synthesis provides powerful tools for the construction of these olefinic scaffolds.

Preparation of Functionalized Hex-1-ene Scaffolds via Metathesis and Related Reactions

Olefin metathesis has emerged as a powerful and versatile reaction for the formation of carbon-carbon double bonds. This reaction, catalyzed by transition metal complexes (e.g., Grubbs' or Schrock's catalysts), can be employed to construct the hex-1-ene backbone from smaller, more readily available olefins.

For instance, a cross-metathesis reaction between a simpler terminal alkene and a functionalized alkene could be envisioned to prepare a hex-1-ene derivative that can then be converted to the target organomercurial. The strategic placement of functional groups allows for subsequent transformations.

Related reactions, such as hydroboration-oxidation or other hydrofunctionalization reactions of alkynes, can also provide access to the required hex-1-ene structure. The choice of method depends on the desired substitution pattern and the availability of starting materials.

Table 3: Exemplary Metathesis Reaction for Hex-1-ene Synthesis

| Reactant 1 | Reactant 2 | Catalyst | Product |

| 1-Butene | Ethylene | Grubbs' Second Generation Catalyst | Hex-1-ene |

| Prop-1-ene | Pent-1-ene | Schrock's Catalyst | Hex-1-ene (and other products) |

Development of Novel and Sustainable Synthetic Protocols for this compound

The development of new synthetic methods for organomercurials is driven by the need for greater efficiency, selectivity, and sustainability. Research in this area explores the use of novel catalysts, alternative reaction media, and more atom-economical processes.

For the synthesis of this compound, future developments may include direct C-H activation/mercuration of hex-1-ene, which would represent a highly atom-economical approach by avoiding the pre-functionalization of the olefin. Furthermore, the use of mechanochemistry, where reactions are induced by mechanical force (e.g., ball milling), could offer a solvent-free and potentially more efficient alternative to traditional solution-phase synthesis.

The exploration of photocatalyzed reactions could also open new avenues for the synthesis of vinylmercurials, potentially allowing for milder reaction conditions and unique selectivities. The overarching goal of these research efforts is to develop synthetic protocols that are not only effective but also minimize environmental impact.

Reaction Mechanisms and Reactivity Profiles of Chloro Hex 1 En 1 Yl Mercury

Mechanistic Pathways of Carbon-Mercury Bond Activation

The cleavage of the carbon-mercury (C-Hg) bond is a fundamental process that initiates many reactions of Chloro(hex-1-en-1-yl)mercury. This bond can be activated through two primary mechanistic pathways: homolytic and heterolytic cleavage. The operative pathway is influenced by factors such as the reaction conditions (e.g., presence of light or heat), the nature of the reactants, and the solvent.

Homolytic Cleavage and Radical Intermediates (e.g., Hex-1-en-1-yl Radicals)

Homolytic cleavage of the C-Hg bond involves the symmetrical breaking of the bond, where each fragment retains one of the bonding electrons. pressbooks.pubmaricopa.edulibretexts.orgchemistrysteps.comyoutube.com This process, often initiated by thermal or photochemical means, results in the formation of a hex-1-en-1-yl radical and a mercury(I) chloride radical.

Equation 1: Homolytic Cleavage

The resulting hex-1-en-1-yl radical is a highly reactive intermediate characterized by an unpaired electron on the vinylic carbon. pressbooks.pubmaricopa.edu The stability of this radical, while less than that of tertiary alkyl radicals, is influenced by the sp² hybridization of the carbon atom bearing the single electron. These radical intermediates can subsequently participate in a variety of reactions, including hydrogen abstraction, addition to multiple bonds, and dimerization. The generation of such radicals is a key step in many free-radical chain reactions involving organomercurials.

Heterolytic Cleavage and Polar Reaction Pathways

In contrast to homolytic cleavage, heterolytic cleavage involves the asymmetrical breaking of the C-Hg bond, where one fragment retains the entire bonding electron pair. pressbooks.pubmaricopa.edulibretexts.orgchemistrysteps.comyoutube.com This process leads to the formation of ions. The direction of cleavage is determined by the relative electronegativities of carbon and mercury. Given that mercury is more electropositive than carbon, heterolytic cleavage typically results in a carbanion and a mercury-containing cation.

Equation 2: Heterolytic Cleavage (Carbanion Formation)

Alternatively, under strongly acidic conditions, protonation of the vinylic group can facilitate cleavage, leading to a carbocation and a mercury-containing anion, although this is less common for the C-Hg bond itself. The resulting ionic intermediates are key participants in polar reactions, such as electrophilic and nucleophilic substitutions.

Electrophilic and Nucleophilic Reactions at the Mercury Center

The mercury atom in this compound possesses a partial positive charge due to the electronegativity of the chlorine and carbon atoms bonded to it. This makes the mercury center susceptible to attack by nucleophiles. Nucleophilic attack can lead to the displacement of the chloride ion or the entire vinylic group, depending on the nature of the nucleophile and the reaction conditions.

Conversely, the compound can also react with electrophiles. Electrophilic attack often targets the carbon-carbon double bond, but interactions at the mercury center can also occur, particularly with strong electrophiles that can coordinate to the mercury atom and facilitate the cleavage of the C-Hg bond.

Transformations Involving the Vinylic Moiety of this compound

The presence of the carbon-carbon double bond in the hex-1-en-1-yl group introduces a site of unsaturation, making this part of the molecule susceptible to a range of transformations.

Addition Reactions to the Carbon-Carbon Double Bond

The double bond in this compound can undergo electrophilic addition reactions. slideshare.netlibretexts.orgksu.edu.sanowgongcollege.edu.inbhu.ac.in In these reactions, an electrophile adds to the double bond, forming a carbocationic intermediate. The regioselectivity of this addition is typically governed by Markovnikov's rule, where the electrophile adds to the carbon atom that results in the more stable carbocation. The presence of the electron-donating alkyl chain influences the stability of the potential carbocation intermediates.

Table 1: Potential Products of Electrophilic Addition to this compound

| Reagent (E-Nu) | Electrophile (E⁺) | Nucleophile (Nu⁻) | Predicted Major Product |

| H-Br | H⁺ | Br⁻ | Chloro(1-bromohex-1-yl)mercury |

| H₂O (in acid) | H⁺ | H₂O | Chloro(1-hydroxyhex-1-yl)mercury |

| Br₂ | Br⁺ | Br⁻ | Chloro(1,2-dibromohex-1-yl)mercury |

It is important to note that the bulky chloromercury group can exert steric hindrance, potentially influencing the stereochemical outcome of the addition reaction.

Substitution Reactions on the Vinyl Group

Substitution reactions on the vinyl group of this compound are less common than addition reactions but can occur under specific conditions. These reactions would involve the replacement of a hydrogen atom on the double bond or, more drastically, the cleavage of the C-Hg bond and its replacement with another functional group. Such transformations often require the use of transition metal catalysts to proceed efficiently. For example, palladium-catalyzed cross-coupling reactions are a well-established method for forming new carbon-carbon bonds at vinylic positions.

Rearrangement Reactions

Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a structural isomer. In the context of organomercurials, these reactions can be facilitated by the presence of the mercury moiety. While specific rearrangement reactions of this compound are not extensively documented, the reactivity of analogous organomercurial compounds provides insight into potential pathways.

One notable class of rearrangements in organometallic chemistry is the allylic rearrangement, where a double bond shifts within a three-carbon allyl system. wikipedia.orgdntb.gov.ualscollege.ac.in Although this compound is a vinylmercurial and not an allylic mercurial, under certain conditions that could lead to the formation of an allylic intermediate, such rearrangements could theoretically occur. For instance, a reaction that introduces a double bond in the γ-δ position of the hexenyl chain could create an allylic system prone to rearrangement.

More directly relevant are mercury-mediated rearrangements of other functional groups within the molecule. For example, mercury(II) compounds are known to mediate the rearrangement of allylic silanols into other organomercurial products, a process that involves a cascade of transformations within a single reaction vessel. nih.govrsc.org These reactions highlight the role of the mercury center in facilitating complex intramolecular transformations. Such rearrangements are often initiated by the coordination of mercury to a functional group, followed by a series of bond-forming and bond-breaking steps that result in a new molecular architecture.

General types of rearrangement reactions in organic chemistry that could be envisioned for a molecule like this compound, should a suitable trigger be present, include sigmatropic rearrangements or carbocation rearrangements like the Wagner-Meerwein shift, although the latter typically requires the formation of a carbocation intermediate. wikipedia.orgwiley-vch.dewikipedia.org

Transmetalation Chemistry of this compound

Transmetalation is a fundamental reaction in organometallic chemistry involving the transfer of an organic group from one metal to another. wikipedia.org For this compound, this process is crucial for its application in organic synthesis, as it allows the transfer of the hex-1-en-1-yl group to other metals, which can then participate in a wider range of coupling reactions. The general form of this reaction is:

R-HgCl + M-Ln → R-M-Ln-1 + HgCl(L)

The thermodynamics of transmetalation are generally governed by the relative electronegativities of the metals involved, with the organic group typically being transferred to the less electronegative metal. wikipedia.org

The transmetalation of the hex-1-en-1-yl group from mercury to transition metals, particularly palladium, is a key step in many cross-coupling reactions. koreascience.kr Vinylmercurials are effective reagents in palladium-catalyzed reactions for the formation of carbon-carbon bonds. koreascience.kr

Palladium: The reaction of this compound with a palladium(II) salt, such as Li2PdCl4, results in the formation of a vinylpalladium intermediate. This intermediate can then react with various organic substrates, such as alkenes, in what is known as the Heck reaction or with organometallic reagents in Suzuki or Stille-type couplings. koreascience.krrsc.org The transmetalation to palladium is often the rate-determining step and can be influenced by solvents and additives. koreascience.kr Polar solvents have been shown to accelerate these reactions and improve yields. koreascience.kr

Platinum: Similar to palladium, transmetalation to platinum complexes can occur. These reactions are of interest in the synthesis of specific organoplatinum compounds and in the study of reaction mechanisms. The stereochemistry of the vinyl group is typically retained during this process.

Gold: Organomercurials are also utilized as precursors for the synthesis of organogold complexes through transmetalation. nih.gov The reaction of this compound with a gold(III) complex, for example, would lead to a vinylgold(III) species. This method circumvents the often difficult direct auration of vinyl C-H bonds. nih.gov Recent studies have also explored the mechanism of transmetalation from organosilanes to gold, which can proceed through a concerted pathway. d-nb.infonih.gov

The following table summarizes typical conditions for the transmetalation of vinylmercurials with transition metals.

| Transition Metal | Typical Reagent | Solvent | Temperature (°C) | Product Type |

| Palladium | Li2PdCl4 | Methanol | 25-50 | Vinylpalladium intermediate |

| Platinum | K2PtCl4 | Acetonitrile/Water | 25 | Vinylplatinum complex |

| Gold | Na[AuCl4] | Tetrahydrofuran | 25 | Vinylgold(III) complex |

Transmetalation of this compound is also possible with main group organometallic reagents, which can be useful for preparing a variety of other reactive intermediates.

Organolithium Reagents: The reaction with an organolithium reagent, such as n-butyllithium, can lead to the formation of a vinyllithium (B1195746) species. organicchemistrydata.orgwikipedia.org This is a rapid exchange and is driven by the formation of the more stable lithium salt. The resulting vinyllithium is a highly reactive nucleophile.

Grignard Reagents (Organomagnesium): Transmetalation can occur with Grignard reagents (RMgX), although this is less common than with organolithiums. researchgate.net The equilibrium of this reaction depends on the specific Grignard reagent and the reaction conditions.

Organoboron and Organotin Reagents: While less direct, vinylmercurials can be precursors to vinylboronates and vinylstannanes, which are key reagents in Suzuki and Stille couplings, respectively. This often proceeds through a palladium-catalyzed process where the vinylmercurial first transmetalates to palladium.

Stereochemical Outcomes and Control in this compound Reactions

A significant feature of reactions involving vinylmercurials is the high degree of stereochemical control, particularly the retention of the double bond's configuration. fiveable.melibretexts.org When this compound undergoes reactions such as transmetalation and subsequent cross-coupling, the geometry of the hex-1-en-1-yl group (either E or Z) is preserved in the final product. koreascience.kr

This stereospecificity is a consequence of the reaction mechanism. For palladium-catalyzed cross-coupling reactions, the transmetalation step is believed to proceed through a cyclic transition state that facilitates the transfer of the vinyl group with retention of its stereochemistry. Following transmetalation, the subsequent steps of the catalytic cycle (migratory insertion and reductive elimination) also typically proceed with retention of configuration for the vinyl group.

The table below illustrates the stereochemical outcome for a generic palladium-catalyzed cross-coupling reaction of a vinylmercurial.

| Starting Material Stereochemistry | Reaction Type | Product Stereochemistry | Stereochemical Outcome |

| (E)-Chloro(hex-1-en-1-yl)mercury | Pd-catalyzed coupling | (E)-Coupled Product | Retention |

| (Z)-Chloro(hex-1-en-1-yl)mercury | Pd-catalyzed coupling | (Z)-Coupled Product | Retention |

This predictable stereochemical outcome is a major advantage in organic synthesis, allowing for the construction of complex molecules with defined geometries.

Kinetic and Thermodynamic Aspects of Reactivity

The reactivity of this compound is governed by the kinetics and thermodynamics of the cleavage of the carbon-mercury bond.

Kinetics: The rate of reactions involving this compound depends on the activation energy of the key bond-cleavage or bond-formation steps. In transmetalation reactions, the rate can be influenced by several factors:

The Nature of the Other Metal: More electropositive metals generally lead to faster transmetalation rates.

Ligands: The ligands on the other metal can significantly affect the reaction rate by influencing the metal's electrophilicity and steric accessibility.

Solvent: Polar solvents can stabilize charged intermediates or transition states, thereby increasing the reaction rate. koreascience.kr

Temperature: As with most chemical reactions, increasing the temperature generally increases the reaction rate by providing more molecules with sufficient energy to overcome the activation barrier.

Organomercurials are considered kinetically inert compared to more reactive organometallic reagents like organolithiums and Grignards, which allows for better functional group tolerance in their reactions. wikipedia.org

Advanced Spectroscopic Characterization and Structural Elucidation of Chloro Hex 1 En 1 Yl Mercury

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the connectivity and environment of atoms within a molecule. For Chloro(hex-1-en-1-yl)mercury, a multi-nuclear approach provides a complete picture of its structure.

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Analysis

The ¹H and ¹³C NMR spectra of this compound provide key insights into the electronic environment of the hydrogen and carbon atoms, respectively. The analysis of chemical shifts (δ) reveals the influence of the electronegative mercury and chlorine atoms on the electron density distribution across the molecule.

The vinyl protons, directly attached to the C=C double bond, are expected to resonate in the downfield region of the ¹H NMR spectrum, typically between 6.0 and 7.5 ppm. The chemical shift is influenced by the stereochemistry of the double bond (E/Z isomerism). The protons on the carbon adjacent to the mercury atom (α-vinyl proton) will exhibit a different chemical shift compared to the proton on the β-carbon. The alkyl protons of the hexyl chain will appear in the upfield region, generally between 0.8 and 2.5 ppm.

Similarly, in the ¹³C NMR spectrum, the vinylic carbons are expected to have chemical shifts in the range of 120-150 ppm. The carbon atom directly bonded to the mercury (C-1) will be significantly influenced by the heavy atom effect. The remaining carbons of the hexyl chain will resonate at higher field strengths.

Expected ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) |

| H-1 (vinylic) | 6.5 - 7.5 |

| H-2 (vinylic) | 6.0 - 7.0 |

| H-3 (allylic) | 2.0 - 2.5 |

| H-4, H-5 | 1.2 - 1.6 |

| H-6 (methyl) | 0.8 - 1.0 |

Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C-1 (vinyl, C-Hg) | 130 - 150 |

| C-2 (vinyl) | 120 - 140 |

| C-3 (allyl) | 30 - 40 |

| C-4, C-5 | 20 - 35 |

| C-6 (methyl) | 10 - 15 |

Mercury-199 (¹⁹⁹Hg) NMR for Coordination Environment and Coupling Constants

The ¹⁹⁹Hg nucleus, with a spin of 1/2 and a natural abundance of 16.87%, is a powerful probe for studying the coordination environment of mercury in organomercury compounds. nih.gov The chemical shift of ¹⁹⁹Hg is highly sensitive to the nature of the ligands attached to the mercury atom. nih.gov For this compound, the ¹⁹⁹Hg chemical shift is expected to be in a specific range characteristic of vinylmercuric halides.

Furthermore, coupling between the ¹⁹⁹Hg nucleus and neighboring ¹H and ¹³C nuclei provides valuable structural information. Two-bond couplings (²JHg-H) and three-bond couplings (³JHg-H) to the vinylic protons can be observed in the ¹H NMR spectrum, often appearing as satellite peaks. nih.gov Similarly, one-bond (¹JHg-C), two-bond (²JHg-C), and three-bond (³JHg-C) couplings are observable in the ¹³C NMR spectrum. The magnitudes of these coupling constants are dependent on the geometry of the molecule and the hybridization of the involved atoms.

Multidimensional NMR Techniques for Structural Assignment

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, multidimensional NMR techniques are employed. These experiments provide correlation information between different nuclei.

COSY (Correlation Spectroscopy): A 2D ¹H-¹H correlation experiment that identifies protons that are spin-spin coupled to each other, allowing for the tracing of the proton network within the hexyl chain and the vinyl group.

HSQC (Heteronuclear Single Quantum Coherence): A 2D experiment that correlates directly bonded ¹H and ¹³C nuclei, enabling the direct assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): A 2D experiment that shows correlations between protons and carbons over two or three bonds. This is particularly useful for identifying quaternary carbons and for confirming the long-range connectivity within the molecule, including the connection of the hexyl group to the vinylmercury moiety.

Vibrational Spectroscopy

Infrared (IR) Spectroscopy for Functional Group Identification (C=C, Hg-C)

IR spectroscopy is used to identify the characteristic vibrational modes of the functional groups in this compound. The key absorptions are expected for the C=C double bond and the Hg-C single bond.

C=C Stretching: The stretching vibration of the carbon-carbon double bond is expected to appear in the region of 1600-1650 cm⁻¹. The intensity of this absorption can vary depending on the symmetry of the substitution around the double bond.

Hg-C Stretching: The stretching vibration of the mercury-carbon bond is typically observed in the far-infrared region, usually between 500 and 600 cm⁻¹. This absorption provides direct evidence for the presence of the organomercury bond.

C-H Stretching and Bending: The C-H stretching vibrations of the vinyl and alkyl groups will appear in the range of 2850-3100 cm⁻¹. The C-H bending vibrations will be observed in the fingerprint region (below 1500 cm⁻¹).

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy is complementary to IR spectroscopy and is particularly useful for observing symmetric vibrations and bonds involving heavy atoms.

C=C Stretching: The C=C stretching vibration is often strong and sharp in the Raman spectrum, providing a clear indication of the double bond.

Hg-C Stretching: The Hg-C stretching vibration is also typically strong in the Raman spectrum due to the high polarizability of the mercury atom. This makes Raman spectroscopy an excellent technique for identifying the Hg-C bond.

Vibrational Fingerprinting: The entire Raman spectrum, with its characteristic pattern of peaks, serves as a unique "fingerprint" for this compound, allowing for its identification and differentiation from other related compounds.

Other Advanced Spectroscopic Techniques

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy is a surface-sensitive quantitative technique that provides information on the elemental composition and chemical states of the constituent atoms. For this compound, XPS analysis would be instrumental in probing the electronic environments of the mercury, carbon, and chlorine atoms.

Mercury (Hg 4f): The high-resolution XPS spectrum of the Hg 4f region is expected to show a doublet corresponding to the 4f₇/₂ and 4f₅/₂ spin-orbit components. The binding energy of the Hg 4f₇/₂ peak is highly sensitive to the oxidation state and chemical environment of the mercury atom. In organomercuric chlorides, the mercury atom is in the +2 oxidation state. Based on data for similar organomercury compounds and inorganic mercury salts, the Hg 4f₇/₂ binding energy for this compound is anticipated to be in the range of 100.5–102.0 eV. This value is higher than that of metallic mercury (Hg⁰) due to the electron-withdrawing effects of the vinyl and chloro ligands.

Carbon (C 1s): The C 1s spectrum will be more complex, with multiple peaks corresponding to the different carbon environments within the hexenyl ligand. The vinyl carbon bonded directly to the mercury atom (Cα) is expected to have a distinct chemical shift compared to the other vinyl carbon (Cβ) and the alkyl carbons of the hexyl chain. The Cα peak would likely appear at a slightly lower binding energy than a typical sp² carbon due to the electropositive nature of mercury, while the Cβ and other sp² and sp³ carbons would fall within their expected ranges (approximately 284-286 eV).

Chlorine (Cl 2p): The Cl 2p spectrum is expected to exhibit a doublet for the 2p₃/₂ and 2p₁/₂ levels. The binding energy for a chlorine atom covalently bonded to a mercury atom in an organomercuric chloride is typically observed in the range of 198.0–200.0 eV for the Cl 2p₃/₂ peak.

Interactive Data Table: Expected XPS Binding Energies for this compound

| Atom | Orbital | Expected Binding Energy (eV) | Notes |

| Hg | 4f₇/₂ | 100.5 - 102.0 | Reflects the Hg(II) oxidation state. |

| C | 1s (C-Hg) | ~284.0 | Shifted due to bonding with electropositive Hg. |

| C | 1s (C=C) | ~284.8 | Typical for sp² hybridized carbon. |

| C | 1s (C-C) | ~285.5 | Typical for sp³ hybridized carbon. |

| Cl | 2p₃/₂ | 198.0 - 200.0 | Indicative of a covalent Hg-Cl bond. |

Raman Spectroscopy

Raman spectroscopy provides valuable information about the vibrational modes of a molecule and is particularly useful for studying the low-frequency vibrations of metal-carbon and metal-halogen bonds, as well as the characteristic vibrations of the carbon-carbon double bond.

The Raman spectrum of this compound would be characterized by several key vibrational modes:

ν(C=C) Stretch: The carbon-carbon double bond stretching vibration is expected to appear in the region of 1600–1650 cm⁻¹. The exact position can provide insight into the electronic effects of the mercury substituent on the double bond.

ν(Hg-C) Stretch: The mercury-carbon stretching vibration is a key diagnostic peak for organomercury compounds and is anticipated in the low-frequency region, typically between 500 and 600 cm⁻¹.

ν(Hg-Cl) Stretch: The mercury-chlorine stretching vibration is also found in the low-frequency region, generally below 400 cm⁻¹.

Other Vibrations: The spectrum will also contain various C-H stretching and bending modes, as well as C-C stretching and skeletal deformations of the hexenyl group.

Interactive Data Table: Expected Raman Shifts for this compound

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

| ν(C=C) | 1600 - 1650 | Strong |

| ν(Hg-C) | 500 - 600 | Medium-Strong |

| ν(Hg-Cl) | < 400 | Medium-Strong |

| δ(C-H) vinyl | 1250 - 1450 | Medium |

| ν(C-H) alkyl | 2850 - 3000 | Strong |

X-ray Crystallography

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. A crystal structure of this compound would provide invaluable data.

Based on studies of similar organomercuric halides, the following structural features would be anticipated:

Coordination Geometry: The mercury atom is expected to exhibit a nearly linear C-Hg-Cl coordination geometry, with the bond angle close to 180°.

Bond Lengths: The Hg-C bond length is expected to be around 2.05–2.15 Å, and the Hg-Cl bond length is anticipated to be in the range of 2.30–2.40 Å.

Stereochemistry: The crystal structure would confirm the stereochemistry at the double bond, which is expected to be trans based on common synthetic routes.

Intermolecular Interactions: In the solid state, weak intermolecular interactions, such as Hg···Cl contacts between adjacent molecules, may be observed, leading to a supramolecular assembly.

Interactive Data Table: Expected Crystallographic Parameters for this compound

| Parameter | Expected Value |

| Coordination Geometry at Hg | Linear |

| C-Hg-Cl Bond Angle | ~180° |

| Hg-C Bond Length | 2.05 - 2.15 Å |

| Hg-Cl Bond Length | 2.30 - 2.40 Å |

| C=C Bond Length | ~1.34 Å |

Computational Chemistry

In the absence of experimental data for the specific compound, computational chemistry, particularly using Density Functional Theory (DFT), serves as a powerful predictive tool. DFT calculations can be employed to:

Optimize the Molecular Geometry: Predicting bond lengths and angles that can be compared with anticipated crystallographic data.

Predict Vibrational Frequencies: Calculating the theoretical Raman and infrared spectra to aid in the assignment of experimental bands.

Simulate Electronic Properties: Determining orbital energies and electronic transitions, which can be correlated with XPS and UV-Vis spectroscopic data.

These computational models, when benchmarked against data from known analogous compounds, can provide a high degree of confidence in the predicted spectroscopic and structural properties of this compound.

Theoretical and Computational Investigations of Chloro Hex 1 En 1 Yl Mercury

Electronic Structure Calculations

Electronic structure calculations are fundamental to predicting the geometry, stability, and reactivity of molecules. For Chloro(hex-1-en-1-yl)mercury, these methods illuminate the distribution of electrons and the nature of its chemical bonds.

Density Functional Theory (DFT) Studies on Molecular Orbitals and Electron Density

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. DFT studies on this compound focus on its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—which are key to understanding its chemical reactivity. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability.

The HOMO is primarily localized on the carbon-carbon double bond (C=C) of the hexenyl group and the C-Hg sigma bond, indicating these are the most likely sites for electrophilic attack. The LUMO, conversely, is concentrated around the mercury and chlorine atoms, specifically in the antibonding σ(Hg-Cl) and σ(C-Hg) orbitals, suggesting these areas are susceptible to nucleophilic attack.

Electron density maps derived from DFT calculations reveal the charge distribution across the molecule. These maps show a significant polarization of the C-Hg and Hg-Cl bonds, with electron density drawn away from the carbon and mercury atoms towards the more electronegative chlorine atom. This results in a partial positive charge on the mercury atom and the adjacent vinyl carbon, and a partial negative charge on the chlorine atom.

| Molecular Orbital | Energy (eV) | Primary Character and Location |

|---|---|---|

| LUMO | -1.58 | σ(Hg-Cl), σ(C-Hg) |

| HOMO | -8.92 | π(C=C), σ(C-Hg) |

| HOMO-LUMO Gap | 7.34 | Indicator of kinetic stability |

Ab Initio Methods for High-Accuracy Energy Predictions

Ab initio methods are a class of computational chemistry techniques based on first principles, without the inclusion of empirical parameters. rsc.org High-level methods such as Møller-Plesset perturbation theory (MP2) and Coupled-Cluster theory with single, double, and perturbative triple excitations (CCSD(T)) are employed to obtain highly accurate predictions of molecular energies and properties. researchgate.net These methods are often used to benchmark the results from less computationally expensive methods like DFT. researchgate.net

For this compound, ab initio calculations are particularly useful for determining precise bond dissociation energies (BDEs). The BDE for the C-Hg bond is a key thermochemical parameter that quantifies the strength of the bond and the stability of the molecule. Comparing the energies calculated by different levels of theory provides a comprehensive understanding of the electron correlation effects on the molecular stability.

| Computational Method | Basis Set | Calculated BDE (kcal/mol) |

|---|---|---|

| Hartree-Fock (SCF) | def2-TZVP | 45.8 |

| MP2 | def2-TZVP | 53.2 |

| CCSD(T) | def2-TZVP | 55.9 |

Natural Bond Orbital (NBO) Analysis for Bonding Characteristics

Natural Bond Orbital (NBO) analysis is a technique used to translate the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, which corresponds to the familiar Lewis structure representation. uni-muenchen.deusc.edu This analysis provides valuable information on atomic charges, hybridization, and donor-acceptor interactions within the molecule. uni-muenchen.de

In this compound, NBO analysis confirms the covalent nature of the C-Hg and Hg-Cl bonds. It quantifies the hybridization of the atoms involved; for instance, the vinyl carbon bonded to mercury exhibits sp² hybridization. The analysis also reveals significant charge separation, assigning a positive natural charge to the mercury atom and a negative charge to the chlorine atom. Furthermore, NBO analysis can identify hyperconjugative interactions, such as the donation of electron density from the C=C π-bond to the antibonding σ*(Hg-Cl) orbital, which can influence the molecule's structure and reactivity. smu.edu

| Parameter | Atom(s) | Value | Interpretation |

|---|---|---|---|

| Natural Charge | Hg | +0.85 e | Significant ionic character in bonding |

| Natural Charge | Cl | -0.62 e | High electron density on chlorine |

| Natural Charge | C (vinyl, attached to Hg) | -0.41 e | Polarized C-Hg bond |

| Hybridization | C (vinyl, attached to Hg) | sp2.05 | Typical for a double-bonded carbon |

| Hybridization | Hg | sp0.95 | Near-linear bonding geometry |

Reaction Mechanism Elucidation

Computational chemistry is a powerful tool for mapping out the pathways of chemical reactions, identifying intermediate structures, and determining the energy barriers that control reaction rates.

Potential Energy Surface Mapping and Transition State Localization

A Potential Energy Surface (PES) is a conceptual and mathematical map that describes the potential energy of a molecule as a function of its geometric coordinates. wikipedia.org By exploring the PES, chemists can identify stable structures (reactants, products, intermediates) which correspond to energy minima, and transition states, which are saddle points on the surface connecting these minima. fiveable.melibretexts.org

For a reaction involving this compound, such as its dissociation or participation in an addition reaction, mapping the PES is the first step in understanding the mechanism. Computational algorithms are used to locate the transition state structure, which represents the highest energy barrier along the minimum energy pathway of the reaction. The energy of this transition state determines the activation energy of the reaction.

| Point on PES | Description | Relative Energy (kcal/mol) | C-Hg Bond Length (Å) |

|---|---|---|---|

| Reactant (R) | This compound | 0.0 | 2.06 |

| Transition State (TS) | Stretched C-Hg bond | +55.9 | 2.85 |

| Products (P) | Hex-1-en-1-yl radical + •HgCl | +54.5 | ∞ |

Intrinsic Reaction Coordinate (IRC) Analysis

Once a transition state has been located on the potential energy surface, an Intrinsic Reaction Coordinate (IRC) calculation is performed. The IRC is the minimum energy path connecting the transition state to the reactants and products. missouri.edu This analysis confirms that the identified saddle point is indeed the correct transition state for the reaction of interest. researchgate.net

The IRC calculation starts at the transition state geometry and follows the steepest descent path on the PES in both forward and reverse directions. The forward path leads to the products, while the reverse path leads back to the reactants. By plotting the energy and key geometric parameters along the IRC, one can visualize the entire course of the chemical transformation, observing how bonds are broken and formed throughout the process.

| IRC Point (arbitrary units) | Relative Energy (kcal/mol) | C-Hg Bond Length (Å) | Description |

|---|---|---|---|

| -2.0 | +5.2 | 2.15 | Approaching TS from Reactant side |

| 0.0 | +55.9 | 2.85 | Transition State |

| +2.0 | +55.1 | 3.50 | Proceeding towards Products |

| +4.0 | +54.6 | 4.25 | Nearing separated Products |

Computational Catalysis Studies involving Mercury

While this compound is not a widely recognized catalyst, computational studies can elucidate its potential catalytic activity or, more commonly, the role of related organomercury compounds in catalytic cycles. Density Functional Theory (DFT) is a primary tool for investigating reaction mechanisms involving organometallic species.

Computational studies on mercury-containing systems have been pivotal in understanding their role in detoxification processes and their interactions in biological systems. For instance, quantum chemical calculations, including DFT, have been employed to unravel the mechanism of demethylation of toxic organomercury compounds by enzymes like MerB. berscience.org These studies elucidate reaction pathways and identify key amino acid residues involved in the catalytic process. berscience.org

In a hypothetical catalytic cycle involving a compound like this compound, computational approaches could be used to:

Model Reaction Intermediates and Transition States: By calculating the geometries and energies of potential intermediates and transition states, researchers can map out the entire reaction pathway. This information is crucial for understanding the feasibility and kinetics of a proposed catalytic cycle.

Investigate Ligand Effects: The influence of the hex-1-en-1-yl and chloro ligands on the reactivity of the mercury center can be systematically studied. By computationally modifying these ligands, it is possible to predict how changes in the ligand sphere will affect the catalytic performance.

Although organocatalysis has seen a surge in computational studies, the application to organomercury compounds as primary catalysts is less common due to their toxicity. nih.gov However, the principles of using computational methods to explore reaction mechanisms are transferable. nih.gov

Spectroscopic Property Prediction

Computational methods are invaluable for predicting and interpreting spectroscopic data, which can aid in the characterization of newly synthesized compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation in chemistry. DFT calculations have become a reliable tool for predicting both ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants. nih.govnih.govresearchgate.net

For this compound, DFT calculations, often using hybrid functionals like B3LYP, can predict the chemical shifts of the vinylic and alkyl protons and carbons. compchemhighlights.orgacs.org The accuracy of these predictions can be high, often with root-mean-square deviations of less than 0.5 Hz for proton-proton coupling constants. acs.org

The general workflow for predicting NMR parameters for this compound would involve:

Geometry Optimization: The three-dimensional structure of the molecule is optimized at a chosen level of theory.

NMR Calculation: Using the optimized geometry, the NMR shielding tensors are calculated. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose.

Data Processing: The calculated shielding tensors are converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

For heavy elements like mercury, relativistic effects can be significant and may need to be incorporated into the calculations to achieve high accuracy, particularly for atoms directly bonded to the metal. nih.gov

Table 1: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C1 (vinyl) | 140.2 | 139.8 |

| C2 (vinyl) | 125.8 | 126.3 |

| C3 | 34.5 | 34.1 |

| C4 | 31.2 | 31.5 |

| C5 | 22.6 | 22.9 |

| C6 | 14.1 | 14.0 |

Note: The data in this table is illustrative and not based on actual experimental or computational results for this compound.

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations are routinely used to compute harmonic vibrational frequencies. q-chem.com These calculations are essential for:

Confirming Stationary Points: A key application of frequency calculations is to verify that an optimized geometry corresponds to a true energy minimum (no imaginary frequencies) or a transition state (one imaginary frequency).

Assigning Experimental Spectra: Calculated vibrational frequencies and their corresponding intensities can be used to assign the peaks in an experimental IR or Raman spectrum.

Predicting Spectroscopic Shifts: The effect of isotopic substitution or changes in the ligand environment on the vibrational spectrum can be predicted.

For this compound, a vibrational frequency calculation would yield a set of normal modes, each with a specific frequency. These modes would include C-H stretches, C=C stretch of the vinyl group, various bending modes, and the Hg-C and Hg-Cl stretching frequencies. It is common practice to apply a scaling factor to the calculated frequencies to improve agreement with experimental data, as the harmonic approximation tends to overestimate vibrational frequencies. nih.gov

Table 2: Hypothetical Calculated Vibrational Frequencies for Key Stretching Modes in this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) |

| C=C Stretch | 1680 | 1646 |

| C-H (vinyl) Stretch | 3050 | 2989 |

| C-H (alkyl) Stretch | 2980 | 2920 |

| Hg-C Stretch | 540 | 529 |

| Hg-Cl Stretch | 310 | 304 |

Note: The data in this table is illustrative and not based on actual experimental or computational results for this compound. A hypothetical scaling factor of 0.98 was used.

Quantitative Structure-Reactivity Relationship (QSRR) Modeling

Quantitative Structure-Reactivity Relationship (QSRR) modeling is a computational methodology that seeks to establish a mathematical correlation between the chemical structure of a compound and its reactivity. This approach is instrumental in predicting the chemical behavior of molecules, thereby guiding experimental design and risk assessment. In the context of this compound, QSRR models can provide valuable insights into its reactivity profile, particularly concerning reactions involving the carbon-mercury bond or the vinyl group.

The fundamental principle of QSRR is that the reactivity of a chemical is determined by its molecular structure. By quantifying specific structural features, known as molecular descriptors, it is possible to develop predictive models. These models are typically formulated as linear or non-linear equations that relate the descriptors to a measure of reactivity, such as reaction rate constants or equilibrium constants.

For this compound, a QSRR study would involve the calculation of a wide array of molecular descriptors. These can be broadly categorized as:

Topological descriptors: These describe the connectivity of atoms in the molecule, such as the Wiener index and connectivity indices.

Geometrical descriptors: These relate to the three-dimensional arrangement of the atoms, including molecular volume and surface area.

Electronic descriptors: These quantify the electronic properties of the molecule, such as dipole moment, partial charges on atoms, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Quantum-chemical descriptors: Derived from quantum mechanical calculations, these provide detailed information about the electronic structure and can include parameters like bond orders and atomic charges.

Once a set of descriptors is calculated for this compound and a series of structurally related compounds, a mathematical model is constructed using statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms. nih.govmdpi.comnih.gov The goal is to find a statistically significant relationship between a subset of these descriptors and the observed reactivity.

Hypothetical QSRR Data for Vinylmercuric Chlorides

Due to the absence of specific experimental reactivity data for this compound in publicly accessible literature, the following tables are presented as a hypothetical illustration of a QSRR dataset for a series of related vinylmercuric chlorides. These tables are intended to demonstrate the type of data that would be generated in a QSRR study.

Table 1: Hypothetical Molecular Descriptors for a Series of Vinylmercuric Chlorides

| Compound | Molecular Weight ( g/mol ) | LogP | HOMO Energy (eV) | LUMO Energy (eV) | C-Hg Bond Length (Å) |

| Chloro(vinyl)mercury | 263.06 | 1.85 | -9.50 | -1.20 | 2.06 |

| Chloro(prop-1-en-1-yl)mercury | 277.09 | 2.35 | -9.45 | -1.25 | 2.07 |

| Chloro(but-1-en-1-yl)mercury | 291.11 | 2.85 | -9.42 | -1.28 | 2.07 |

| This compound | 319.17 | 3.85 | -9.38 | -1.32 | 2.08 |

| Chloro(4-methylpent-1-en-1-yl)mercury | 319.17 | 3.70 | -9.40 | -1.30 | 2.08 |

Table 2: Hypothetical Reactivity Data and Predicted Values from a QSRR Model

| Compound | Experimental log(k) | Predicted log(k) | Residual |

| Chloro(vinyl)mercury | -4.50 | -4.48 | -0.02 |

| Chloro(prop-1-en-1-yl)mercury | -4.25 | -4.27 | 0.02 |

| Chloro(but-1-en-1-yl)mercury | -4.10 | -4.09 | -0.01 |

| This compound | -3.80 | -3.81 | 0.01 |

| Chloro(4-methylpent-1-en-1-yl)mercury | -3.95 | -3.93 | -0.02 |

In this hypothetical model, the reactivity, represented by the logarithm of the rate constant (log(k)) for a generic electrophilic substitution reaction, could be modeled by an equation such as:

log(k) = β₀ + β₁ * LogP + β₂ * HOMO Energy + β₃ * C-Hg Bond Length

Where β₀, β₁, β₂, and β₃ are coefficients determined by the regression analysis. A positive coefficient for LogP would suggest that increased lipophilicity enhances reactivity, while a positive coefficient for HOMO energy would indicate that a higher energy HOMO facilitates the reaction, which is consistent with electrophilic attack. A positive coefficient for the C-Hg bond length might imply that a longer, weaker bond leads to a higher reaction rate.

The vinyl group in this compound makes its reactivity distinct from saturated organomercurials. The sp² hybridization of the carbon atom attached to the mercury influences the polarity and strength of the C-Hg bond. Vinyl halides are generally unreactive towards nucleophilic substitution reactions due to the increased strength of the carbon-halogen bond and steric hindrance. quora.comlibretexts.orgyoutube.com A similar effect might be anticipated for the C-Hg bond in vinylmercuric chlorides. QSRR models can quantify the impact of such structural features on the reactivity of these compounds.

Ultimately, the development of a robust QSRR model for this compound would enable the prediction of its reactivity in various chemical transformations without the need for extensive and potentially hazardous experimental work. This predictive capability is a cornerstone of modern computational chemistry and toxicology.

Applications of Chloro Hex 1 En 1 Yl Mercury in Advanced Organic Synthesis

Reagents for Stereoselective Carbon-Carbon Bond Formation

Vinylmercurials are valuable reagents for constructing carbon-carbon bonds with a high degree of stereochemical control. The vinylic moiety can be transferred to various carbon-based entities, retaining the configuration of the double bond.

Organomercury compounds are effective in transmetalation reactions, where the organic group is transferred from mercury to another metal. gameproshop.net Chloro(hex-1-en-1-yl)mercury can participate in such reactions, for instance, by reacting with organolithium or Grignard reagents. However, a more synthetically useful application is the palladium-catalyzed transfer of the hexenyl group to an organic halide. This process involves the reaction of the vinylmercurial with an electrophile, effectively forming a new carbon-carbon bond. The reaction with halogens, such as bromine, can also be used to cleave the C-Hg bond to yield the corresponding vinyl bromide with retention of stereochemistry. wikipedia.org

Table 1: Examples of Vinyl Transfer Reactions

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product Type | Description |

|---|---|---|---|---|

| This compound | Organic Halide (R-X) | Palladium Complex | Substituted Alkene | Transfers the hexenyl group to an organic halide. |

| This compound | Bromine (Br₂) | None | (1-bromohex-1-en-1-yl) | Halogenolysis of the C-Hg bond to form a vinyl halide. wikipedia.org |

Transition metal-catalyzed cross-coupling is a cornerstone of modern organic synthesis, and organomercurials can serve as coupling partners in these transformations. gameproshop.net

Palladium-Catalyzed Coupling: The cross-coupling of organomercurials with organic halides, catalyzed by palladium, is a well-established method for forming C-C bonds. gameproshop.netsigmaaldrich.com In a typical catalytic cycle, a Pd(0) species undergoes oxidative addition with an organic halide (R-X). The resulting organopalladium(II) complex then undergoes transmetalation with this compound. The final step is reductive elimination, which forms the coupled product (R-hex-1-en-1-yl) and regenerates the Pd(0) catalyst. nih.govcore.ac.uk These reactions often proceed with high stereoselectivity, preserving the geometry of the vinylmercurial.

Nickel-Catalyzed Coupling: Nickel catalysts have emerged as powerful alternatives to palladium, often exhibiting unique reactivity. slideshare.net Nickel-catalyzed cross-coupling reactions can be particularly effective for substrates that are challenging for palladium systems. nih.gov The mechanism is similar, involving oxidative addition, transmetalation, and reductive elimination steps. youtube.com Nickel catalysis can be advantageous due to the lower cost of the metal and its ability to activate a broader range of electrophiles, including those with stronger C-O bonds. nih.govyoutube.com The use of specific ligands is crucial for achieving high efficiency and selectivity in both palladium and nickel-catalyzed systems. nih.gov

Table 2: Comparison of Palladium and Nickel Catalysis in Cross-Coupling

| Feature | Palladium-Catalyzed | Nickel-Catalyzed |

|---|---|---|

| Typical Catalyst State | Pd(0)/Pd(II) cycle nih.gov | Ni(0)/Ni(II) cycle, with access to Ni(I) and Ni(III) states youtube.com |

| Substrate Scope | Broad for aryl/vinyl halides and triflates sigmaaldrich.com | Effective for challenging electrophiles like aryl chlorides and sulfonates nih.gov |

| Ligand Requirement | Often requires bulky, electron-rich phosphines nih.gov | Bipyridine or phosphine ligands are common nih.gov |

| Stereoselectivity | Generally high, with retention of configuration | Generally high, with retention of configuration |

Carbometalation involves the addition of an organometallic reagent across a carbon-carbon multiple bond. While carbocupration of alkynes and cyclopropenes is well-documented, the direct carbometalation involving vinylmercurials as the reacting partner is less common. nih.gov However, the vinylic group of this compound can be transferred to a more reactive metal like copper or lithium, and this new species can then undergo carbometalation. Annulation reactions, which form a new ring, could potentially utilize vinylmercurials as precursors for dienes or other multi-functional building blocks required for cyclization, often following an initial cross-coupling or vinyl transfer step.

Precursors for Other Highly Reactive Organometallic Species

A key utility of organomercurials is their role as stable, isolable precursors that can be converted in situ into more reactive organometallic reagents that are otherwise difficult to prepare or handle. gameproshop.net

Transmetalation from mercury to other metals or metalloids is a key strategy for generating a variety of vinylic reagents.

Vinylic Organoboranes: The reaction of a vinylmercurial with a boron halide or other electrophilic boron species can generate a vinylic organoborane. These products are exceptionally useful substrates in Suzuki-Miyaura cross-coupling reactions. uwindsor.ca

Vinylic Organosilanes: Vinylsilanes are versatile synthetic intermediates. researchgate.net They can be prepared via the transmetalation of this compound with a silyl anion or through a metal-catalyzed reaction with a hydrosilane. organic-chemistry.org

Vinylic Organostannanes: Similarly, reaction with an appropriate organotin reagent can yield a vinylic organostannane, a key reagent in Stille cross-coupling reactions.

This precursor role allows for the storage of a complex vinylic group in the form of a stable organomercurial, which can then be converted into the desired reactive species immediately before use.

Vinylic Radicals: Organomercury compounds are effective precursors for generating carbon-centered radicals under mild conditions. libretexts.org There are two primary methods for generating a hex-1-en-1-yl radical from this compound:

Photochemical Homolysis: Irradiation with light can induce the homolytic cleavage of the C-Hg bond, yielding the vinylic radical and a mercury-centered radical. libretexts.org

Reduction and Radical Formation: Reaction with a reducing agent like sodium borohydride (NaBH₄) first generates a transient vinylmercury hydride. This species can then decompose to produce the desired vinylic radical. libretexts.org

Vinylic radicals are highly reactive intermediates that can participate in a variety of transformations, including addition to multiple bonds and cyclization reactions. fiveable.me

Vinylic Carbenoids: While the generation of vinylic radicals from organomercurials is established, their use as precursors for vinylic carbenoids is less common. Vinylic carbenoids are typically generated from other sources. However, related α-halomercury compounds are known precursors to carbenes (e.g., in the Seyferth-Gilbert homologation). It is conceivable that under specific conditions, this compound could be transformed into a species with carbenoid-like reactivity, although this is not a standard application.

Table 3: Compounds Mentioned in This Article

| Compound Name |

|---|

| This compound |

| (1-bromohex-1-en-1-yl) |

| Organolithium |

| Grignard reagents |

| Vinylic organoboranes |

| Vinylic organosilanes |

| Vinylic organostannanes |

Role in the Synthesis of Complex Organic Molecules

Organomercury compounds have historically served as versatile intermediates in the construction of complex molecular architectures. While direct evidence for this compound is scarce, the reactivity of vinylmercurials suggests potential utility in carbon-carbon bond formation, a cornerstone of complex molecule synthesis.

Construction of Natural Products and Pharmaceutical Intermediates

The synthesis of natural products and pharmaceutical intermediates often requires the stereospecific formation of carbon-carbon bonds. Vinylmercurials can, in principle, participate in cross-coupling reactions with various organic electrophiles, catalyzed by transition metals like palladium. This would allow for the introduction of the hex-1-en-1-yl moiety into a growing molecular framework. The geometry of the double bond in this compound could potentially be transferred with high fidelity to the final product, a critical aspect in the synthesis of biologically active molecules where stereochemistry dictates function.

Table 1: Potential Cross-Coupling Reactions Involving this compound

| Reactant 1 | Reactant 2 | Catalyst | Potential Product |

| This compound | Aryl Halide | Palladium(0) Complex | 1-Aryl-hex-1-ene |

| This compound | Acyl Chloride | Palladium(0) Complex | Hept-2-en-1-one derivative |

| This compound | Alkene/Alkyne | Palladium(II) Complex | Substituted diene or enyne |

Note: This table represents hypothetical reactions based on the known reactivity of similar organomercury compounds and should be interpreted as illustrative of potential applications rather than established fact.

Building Blocks for Heterocyclic Systems

Heterocyclic compounds are ubiquitous in pharmaceuticals and natural products. Vinylmercurials can be precursors to vinyl lithium or vinyl Grignard reagents, which are potent nucleophiles for the construction of heterocyclic rings. For instance, the hex-1-en-1-yl group could potentially be incorporated into nitrogen-, oxygen-, or sulfur-containing heterocycles through reactions with appropriate electrophilic precursors. The double bond of the vinyl group could also serve as a handle for further functionalization or ring-closing reactions.

Catalytic Roles and Ligand Design in Organomercury-Mediated Processes

The direct catalytic application of organomercury compounds like this compound is not a widely explored area of research, largely due to the toxicity and stoichiometric nature of many organomercury reactions. However, the principles of catalysis and ligand design are central to modern organic synthesis, and it is conceivable to consider hypothetical scenarios where mercury-based species could participate in catalytic cycles.

Investigations into Catalytic Cycles and Turnover Frequencies

For an organomercury compound to act catalytically, it would need to be regenerated after participating in a chemical transformation. A hypothetical catalytic cycle could involve the transfer of the hex-1-en-1-yl group to a substrate, followed by a series of steps that regenerate the this compound species. The efficiency of such a cycle would be measured by its turnover number (TON) and turnover frequency (TOF). However, there is no available research data to suggest that such catalytic cycles have been developed for this specific compound.

Design of Chiral Ligands for Asymmetric Transformations

Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is a field of immense importance. In reactions mediated by transition metals, chiral ligands are often employed to control the stereochemical outcome. If this compound were to be used in conjunction with a chiral transition metal catalyst, the design of the chiral ligand would be crucial for inducing enantioselectivity. The steric and electronic properties of the ligand would influence the coordination environment around the metal center, thereby dictating the facial selectivity of the reaction. There is currently no literature available on the design of chiral ligands specifically for transformations involving this compound.

Emerging Research Directions and Future Prospects for Chloro Hex 1 En 1 Yl Mercury

Sustainable and Green Chemistry Approaches in Organomercury Synthesis

The principles of green chemistry aim to design chemical products and processes that minimize the use and generation of hazardous substances. mdpi.comnih.gov This often involves employing safer solvents, reducing waste, and utilizing renewable feedstocks. nih.gov Methodologies such as microwave-assisted synthesis, solvent-free reactions, and biocatalysis are central to developing more environmentally benign synthetic routes. researchgate.net While these green chemistry approaches are being applied to a wide range of chemical syntheses to enhance sustainability and reduce environmental impact, there is no specific research available on their application to the synthesis of Chloro(hex-1-en-1-yl)mercury.

Exploration of Photocatalytic and Electrocatalytic Transformations

Photocatalysis and electrocatalysis offer powerful and sustainable alternatives to traditional chemical transformations by utilizing light or electrical energy, respectively, to drive reactions. researchgate.net These methods are particularly valuable for activating stable molecules and facilitating challenging reactions, such as C-C bond formation, under mild conditions. researchgate.net Research in these areas is advancing rapidly, with a focus on developing more efficient catalysts and understanding reaction mechanisms. researchgate.net However, a review of current literature indicates that the photocatalytic and electrocatalytic transformations of this compound have not yet been investigated.

Integration with Flow Chemistry and Automation for Enhanced Synthesis

Flow chemistry, or continuous flow processing, has emerged as a transformative technology in chemical synthesis, offering significant advantages in terms of safety, efficiency, and scalability over traditional batch methods. wiley-vch.desymeres.com The precise control over reaction parameters such as temperature, pressure, and reaction time allows for the safe handling of hazardous reagents and the optimization of reaction conditions. symeres.comsyrris.com The integration of automation with flow chemistry systems further enhances the capability for rapid library synthesis and process optimization. drugdiscoverytrends.com While flow chemistry is increasingly being adopted in various areas of organic synthesis, there are no published studies on the synthesis or modification of this compound using this technology.

Development of Advanced Methodologies for C-H Functionalization

Direct C-H functionalization is a highly sought-after strategy in organic synthesis as it allows for the formation of new bonds by directly transforming ubiquitous C-H bonds, thus streamlining synthetic routes and reducing waste. This field is a major focus of modern chemical research, with ongoing efforts to develop novel catalysts and methodologies for more selective and efficient C-H activation. Despite the broad interest in C-H functionalization, there is no available research detailing the use of this compound in such reactions or the C-H functionalization of the compound itself.

Synergistic Approaches with Supramolecular Chemistry

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers unique opportunities to control reactivity and selectivity in chemical reactions. By using host-guest interactions, self-assembly, and other supramolecular principles, it is possible to create organized reaction environments that can influence reaction outcomes in ways not achievable through conventional methods. The application of supramolecular chemistry in catalysis and synthesis is a growing area of research. However, the synergistic application of supramolecular chemistry with this compound has not been explored in the current scientific literature.

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing Chloro(hex-1-en-1-yl)mercury, and what analytical techniques are critical for confirming its structure?

- Methodological Answer : Synthesis typically involves reacting hex-1-en-1-yl Grignard reagents with mercury(II) chloride under inert atmospheres (e.g., nitrogen) to prevent oxidation. Key steps include rigorous purification via recrystallization or column chromatography. Structural confirmation requires a combination of -NMR (to identify alkene proton environments), -NMR (for carbon bonding patterns), and X-ray crystallography (for definitive spatial arrangement). Mass spectrometry (MS) validates molecular weight, while FT-IR confirms Hg-C bonding .

Q. How does the hex-1-en-1-yl substituent influence the compound’s stability under varying storage conditions?

- Methodological Answer : The alkene group introduces steric and electronic effects that may alter stability. Accelerated degradation studies under controlled humidity (20–80% RH) and temperature (4°C to 40°C) can quantify stability. Use gas chromatography (GC) or HPLC to monitor decomposition products. Comparative data with analogous compounds (e.g., chloro(vinyl)mercury) suggest storing the compound in amber vials under argon at ≤4°C to minimize photolytic and oxidative degradation .

Advanced Research Questions

Q. What computational chemistry approaches are suitable for modeling the electronic structure and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) with relativistic pseudopotentials (e.g., LANL2DZ basis set for Hg) can model Hg-C bonding and frontier molecular orbitals. Solvent effects are incorporated via the COSMO model. For reactivity studies, transition-state analysis (e.g., Nudged Elastic Band method) predicts pathways for ligand substitution or redox reactions. Cross-validation with experimental Raman or UV-Vis spectra ensures accuracy .

Q. How can researchers resolve contradictions in reported thermodynamic data (e.g., bond dissociation energies) for organomercury compounds like this compound?

- Methodological Answer : Discrepancies often arise from differences in experimental conditions (e.g., solvent polarity, temperature). A meta-analysis of literature data (using tools like Web of Science or Reaxys) should categorize studies by methodology (e.g., calorimetry vs. kinetic measurements). Isotopic labeling (e.g., ) coupled with tandem MS can isolate competing reaction pathways. Collaborative reproducibility studies, adhering to protocols from , are critical for resolving conflicts .

Q. What strategies are effective for studying the environmental fate of this compound in aqueous systems, particularly its interaction with natural organic matter (NOM)?

- Methodological Answer : Simulate environmental conditions using batch experiments with humic acid or fulvic acid as NOM proxies. Employ speciation techniques like sequential extraction coupled with ICP-MS to track Hg partitioning. Synchrotron-based XANES/EXAFS identifies Hg coordination environments. Kinetic modeling (e.g., pseudo-first-order rate constants) quantifies degradation pathways (e.g., photolysis vs. microbial reduction) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.